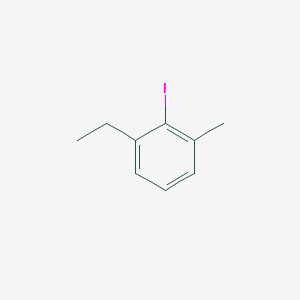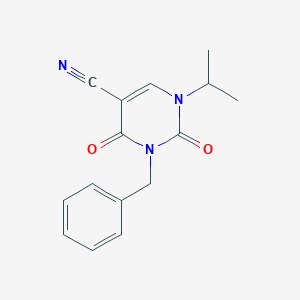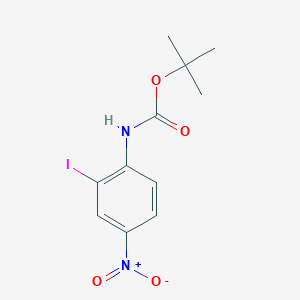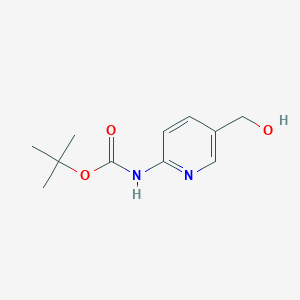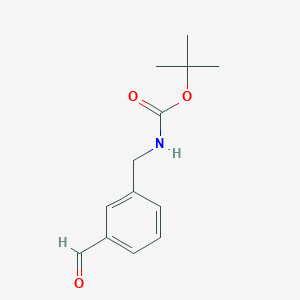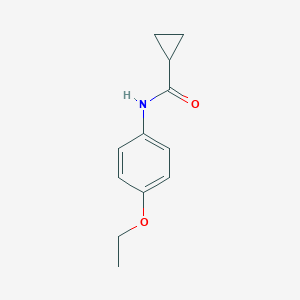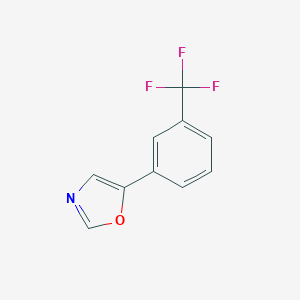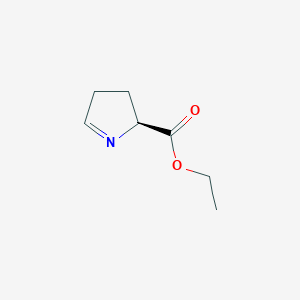
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, is a chemical compound that has been widely used in scientific research. It is a chiral compound that belongs to the pyrrole family and is commonly used as a building block in the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the pyrrole ring. It has also been shown to exhibit antioxidant activity and inhibit the activity of certain enzymes.
Efectos Bioquímicos Y Fisiológicos
(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant activity, which can help to prevent oxidative damage to cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules and can also be used in the development of new synthetic methodologies. However, one limitation of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in scientific research. One direction is the development of new synthetic methodologies using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate as a starting material. Another direction is the study of its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate could be further studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase and butyrylcholinesterase.
Métodos De Síntesis
The synthesis of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate can be achieved through a variety of methods. One of the most common methods is the asymmetric hydrogenation of pyrrole-2-carboxylate using a chiral rhodium catalyst. Another method involves the condensation of (S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate acetoacetate and pyrrole in the presence of a base. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been widely used in scientific research due to its versatile nature. It is commonly used as a building block in the synthesis of various bioactive molecules, such as amino acids, peptides, and alkaloids. It has also been used as a starting material for the synthesis of pharmaceuticals, such as antihypertensive agents and anti-inflammatory drugs. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been used in the development of new synthetic methodologies and in the study of chirality.
Propiedades
Número CAS |
172879-74-2 |
|---|---|
Nombre del producto |
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethyl (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Clave InChI |
GIBYAWAMDZXFJS-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCC=N1 |
SMILES |
CCOC(=O)C1CCC=N1 |
SMILES canónico |
CCOC(=O)C1CCC=N1 |
Sinónimos |
2H-Pyrrole-2-carboxylicacid,3,4-dihydro-,ethylester,(2S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



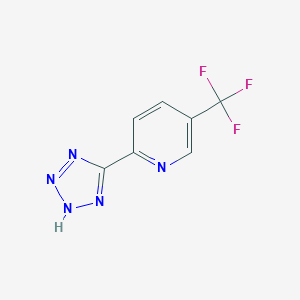
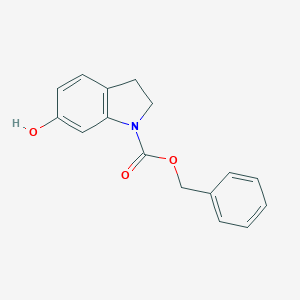
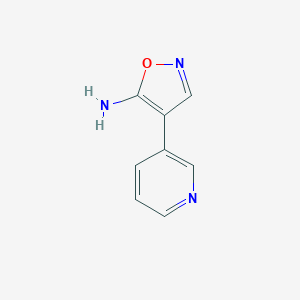
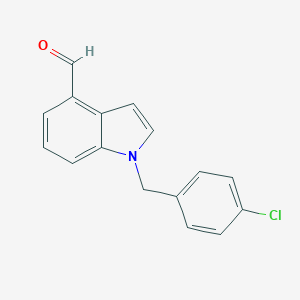
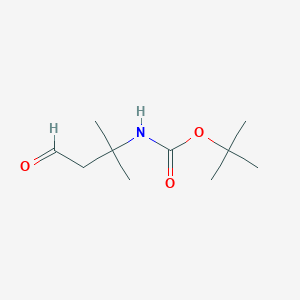
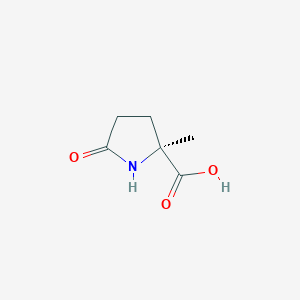
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
